2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide
Description
Historical Development of 1,3-Diazaspiro[4.5]decane Scaffolds
The synthesis of 1,3-diazaspiro[4.5]decane scaffolds dates to early efforts in spirocyclic chemistry, where researchers sought to create rigid bicyclic systems capable of modulating drug-receptor interactions. A pivotal advancement occurred in 2014 with the development of a one-step domino reaction using unactivated yne-en-ynes and aryl halides in the presence of palladium catalysts. This method enabled the formation of three carbon–carbon bonds, producing diazaspiro[4.5]decane derivatives with exocyclic double bonds. The regioselectivity of this reaction highlighted the potential for scalable synthesis of structurally diverse spiro compounds.
Subsequent work expanded the functionalization of these scaffolds. For instance, substitutions at the nitrogen atoms allowed for the introduction of aryl, alkyl, and heteroaromatic groups, enhancing their utility in drug design. The spirocyclic core’s conformational rigidity was found to improve metabolic stability compared to linear analogs, a property critical for oral bioavailability. By 2022, derivatives like 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane demonstrated antiviral activity against dengue virus type 2 (DENV2), underscoring the scaffold’s adaptability to therapeutic applications.
Significance of Diazaspiro Compounds in Drug Discovery
Diazaspiro compounds occupy a niche in drug discovery due to their ability to mimic natural product architectures while offering synthetic accessibility. Their spirocyclic frameworks reduce conformational flexibility, which can enhance target binding specificity and minimize off-target effects. For example, SPO-6 , a 1,9-diazaspiro[5.5]undecane derivative, exhibited potent DENV2 inhibition (EC₅₀ = 11.43 ± 0.87 μM) by targeting the NS5-methyltransferase enzyme, a critical component of viral replication. Molecular dynamics simulations further validated its binding affinity, with a ΔG₆ᵢₙ𝒹 of −27.2 ± 3.9 kcal mol⁻¹, surpassing the standard drug ribavirin.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-5-7-14(8-6-13)11-19-15(22)12-21-16(23)18(20-17(21)24)9-3-2-4-10-18/h5-8H,2-4,9-12H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQWBZNKMXTCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3(CCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dioxo-1,3-diazaspiro[4.5]decane with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial and Anticancer Activities
Research has indicated that compounds similar to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide show promising antimicrobial and anticancer properties. For instance, studies on related acetamide derivatives have demonstrated their effectiveness against various cancer cell lines and microbial strains .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are important targets in the treatment of diabetes and Alzheimer's disease . The unique spirocyclic structure may enhance binding affinity to these enzymes.
Case Studies
Several studies have documented the applications of compounds related to this compound:
- Anticancer Evaluation : A study synthesized a series of derivatives based on similar structures and evaluated their anticancer activity against various human cancer cell lines. Results indicated significant cytotoxic effects, suggesting potential for further development as anticancer agents .
- Antimicrobial Studies : Another research effort focused on a group of sulfonamide derivatives that included structures akin to the target compound. These were screened for antimicrobial activity against pathogens like Mycobacterium tuberculosis, showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant effects. The compound may also influence ion channels and signaling pathways involved in neuronal excitability .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural variations, molecular weights, and physicochemical properties of the target compound and its analogs:
Key Comparative Insights
Substituent Effects on Lipophilicity: The 4-methylbenzyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 4-isopropylphenyl analog () exhibits higher lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
However, the methylcyclohexyl group in may reduce solubility due to its nonpolar nature .
Electronic and Steric Effects: Fluorine in the 4-fluorobenzyl analog () introduces electronegativity, which can enhance binding interactions with target proteins through dipole effects .
Molecular Weight and Bioavailability :
- Higher molecular weights (e.g., 373.40 in ) may limit oral bioavailability, aligning with Lipinski’s rule of five. The target compound’s estimated molecular weight (~335) suggests favorable pharmacokinetics .
Biological Activity
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound belonging to the class of spirohydantoins. Its unique structural features have drawn attention for potential biological activities, particularly in medicinal chemistry. This article reviews current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a spirocyclic framework that includes a diazaspirodecane core and an acetamide side chain. This structural configuration is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₉N₃O₃ |
| Molecular Weight | 299.34 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert effects by:
- Inhibiting Enzymatic Activity : The spirohydantoin core can interact with enzymes involved in metabolic pathways.
- Modulating Receptor Activity : The compound may bind to specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Case Study : In vitro tests demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Activity
Research has explored the potential anticancer properties of this compound:
- Mechanism : It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
- Case Study : A study involving human breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Antimicrobial Activity :
- Anticancer Effects :
- Neuroprotective Effects :
Q & A
Q. What are the common synthetic routes for 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide?
The compound is typically synthesized via multi-step protocols involving:
- Spirocyclic core formation : Reaction of glycine derivatives with isothiocyanates, followed by oxidative cyclization using hydrogen peroxide to form the 2,4-dioxo-1,3-diazaspiro[4.5]decane scaffold .
- Side-chain functionalization : Coupling the spirocyclic intermediate with substituted benzyl halides (e.g., 4-methylbenzyl chloride) via nucleophilic substitution or carbodiimide-mediated amidation .
- Purification : Column chromatography (silica gel, eluants like dichloromethane/methanol) and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- NMR/IR : Confirm regiochemistry via carbonyl stretching frequencies (IR: ~1700 cm⁻¹ for dioxo groups) and proton shifts (¹H NMR: sp³ CH₂ at δ 3.5–4.5 ppm) .
- X-ray crystallography : Single-crystal diffraction (MoKα radiation) with refinement via SHELX software (e.g., SHELXL-2018 for H-bonding networks and torsion angle validation). Monoclinic systems (space group P2₁/c) are common, with Z = 4 .
Q. What safety precautions are recommended during synthesis?
- Handling : Use fume hoods for volatile reagents (e.g., glacial acetic acid, sulfonyl chlorides).
- First aid : For skin/eye contact, rinse with water for 15+ minutes; if inhaled, move to fresh air .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from carbodiimide reactions) before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize anticonvulsant activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, F) on the benzyl moiety enhances GABAergic binding affinity, reducing ED₅₀ in PTZ-induced seizure models .
- Spirocyclic modifications : Enlarging the spiro ring (e.g., from 5- to 6-membered) alters pharmacokinetics but may reduce blood-brain barrier penetration .
- Docking studies : Molecular modeling (AutoDock Vina) predicts interactions with GABA-A receptor α1 subunits, guiding rational design .
Q. How to resolve contradictions in biological activity data across studies?
- Model variability : PTZ (pentylenetetrazole) models prioritize clonic seizures, while maximal electroshock (MES) tests focus on tonic extension. Cross-validate using both models .
- Dosage normalization : Adjust for molar mass differences in structural analogs (e.g., 4-methylbenzyl vs. 4-fluorobenzyl derivatives) .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare efficacy against reference drugs (e.g., sodium valproate) .
Q. What computational methods predict metabolic stability?
- ADMET profiling : SwissADME predicts high gastrointestinal absorption (TPSA < 90 Ų) but potential CYP3A4-mediated oxidation at the spirocyclic nitrogen .
- Metabolite identification : LC-MS/MS (Q-TOF) detects hydroxylated derivatives in hepatic microsome assays, guiding prodrug strategies .
Methodological Challenges
Q. How to improve synthetic yields during spirocyclic ring formation?
- Catalytic optimization : Use N-methylmorpholine N-oxide (NMO) as a co-catalyst in oxidation steps to reduce byproducts .
- Solvent effects : Polar aprotic solvents (acetonitrile) enhance cyclization kinetics vs. THF .
- Temperature control : Reflux at 80–90°C minimizes dimerization side reactions .
Q. What strategies validate crystallographic data consistency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
